(3-Propylpyrrolidin-3-yl)methanol hydrochloride
Overview
Description
“(3-Propylpyrrolidin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives, which this compound is a part of, are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, a propyl group, and a hydroxyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .
Scientific Research Applications
Synthesis and Catalytic Applications
- Synthesis Techniques : The compound has been synthesized through various methods, including the double reduction of cyclic sulfonamides. This process involves the reductive ring-opening of cyclic aryl sulfonamides to furnish amino products (Evans, 2007).
- Catalytic Asymmetric Additions : Another application is in catalytic asymmetric additions. Enantiopure derivatives of the compound have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Chemical Interactions and Reactions
- Ligand Formation and Catalysis : Derivatives of the compound have been used to form stable complexes with CuCl, which catalyze Huisgen 1,3-dipolar cycloadditions efficiently (Ozcubukcu et al., 2009).
- Enantiodiscrimination : Optically pure aziridin-2-yl methanols, similar in structure, have been used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids (Malinowska et al., 2020).
Biological and Food Chemistry
- Detection in Food Products : A derivative of the compound, F3-A, was detected in breads, with its concentration varying with bread type and degree of toasting. F3-A was also demonstrated to be bioavailable in intestinal cells (Chen et al., 2016).
Impact on Lipid Dynamics
- Lipid Dynamics in Biological Membranes : Methanol, a related compound, significantly impacts lipid dynamics in biological membranes, which is crucial for understanding cell survival and protein reconstitution (Nguyen et al., 2019).
Energetic Materials Research
- Solid Rocket Propellants : Research on energetics has led to the synthesis of highly dense oxidizers like bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone, showcasing potential applications in solid rocket propellants (Zhao et al., 2019).
Molecular Structure and Antimicrobial Activities
- Molecular Structure and Activity Studies : Studies on molecules like 3-(4-Chlorophenyl)-5-[4-propane -2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine -4-yl) methanone have been conducted to understand their molecular structure, spectroscopic characteristics, and antimicrobial activities (Sivakumar et al., 2021).
Future Directions
Properties
IUPAC Name |
(3-propylpyrrolidin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-8(7-10)4-5-9-6-8;/h9-10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJUSHZFKUOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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